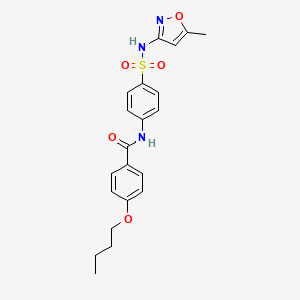

4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

4-Butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a 4-butoxy-substituted benzamide moiety linked to a sulfonamide group bearing a 5-methylisoxazol-3-yl pharmacophore. This structure combines features of sulfonamide-based enzyme inhibitors and benzamide derivatives, which are often explored for antimicrobial, anti-inflammatory, and enzyme-modulating activities .

Properties

IUPAC Name |

4-butoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-4-13-28-18-9-5-16(6-10-18)21(25)22-17-7-11-19(12-8-17)30(26,27)24-20-14-15(2)29-23-20/h5-12,14H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFIHQWVBYXGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

N-{4-[(5-Methylisoxazol-3-yl)Sulfamoyl]Phenyl}Benzamide (Unsubstituted Benzamide)

- Structure : Lacks the 4-butoxy group on the benzamide ring.

- Molecular Weight : 357.38 g/mol (vs. ~433.5 g/mol for the target compound).

- Properties : Lower lipophilicity (logP ~2.5 estimated) compared to the butoxy derivative.

- Synthesis: Prepared via direct coupling of benzoyl chloride with 4-aminosulfonamide intermediates .

5-Chloro-2-Hydroxy-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Benzamide (Compound 51)

- Structure : Features a chloro and hydroxy substituent on the benzamide ring.

- Melting Point : >288°C (decomposes), indicating high thermal stability .

- Bioactivity : Demonstrates antitubercular activity (MIC <1 µg/mL against M. tuberculosis), attributed to halogen-hydrogen bonding with bacterial targets .

- Key Difference : Polar hydroxy group increases solubility but reduces membrane permeability compared to the butoxy analog.

2-((2,3-Dimethylphenyl)Amino)-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Benzamide (Compound 17)

- Structure: Includes a dimethylphenylamino group on the benzamide.

- Melting Point : 177–180°C, lower due to reduced crystallinity .

- IR Data : Peaks at 3461 cm⁻¹ (sulfonamide NH) and 1710 cm⁻¹ (amide C=O), similar to the target compound .

- Activity : Reported as a urease inhibitor (IC₅₀ ~8 µM), suggesting the dimethylphenyl group enhances enzyme interaction .

Substituted Benzamide Derivatives

(S)-4-Fluoro-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Benzamide (5f)

- Structure : Fluorine substituent at the para position.

- Optical Activity : [α]D = +10.6°, indicating chirality .

- Melting Point : 236–237°C, higher than the butoxy analog due to fluorine’s electronegativity .

- Bioactivity: Not explicitly reported, but fluorinated analogs often show enhanced metabolic stability .

4-Chloro-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Benzamide (5i)

Complex Hybrid Derivatives

4-Benzylthio-2-Chloro-N-(4-Methylphenyl)-5-{N-[5-(4-Trifluoromethylphenyl)-1,2,4-Triazin-3-yl]Sulfamoyl}Benzamide (Compound 52)

- Structure : Incorporates a benzylthio group and trifluoromethylphenyl-triazine moiety.

- Melting Point : 277–279°C, higher due to increased molecular rigidity .

- Activity : Antimicrobial (MIC ~4 µg/mL against S. aureus), attributed to the triazine-sulfonamide synergy .

- Key Difference : Bulkier structure may limit bioavailability compared to the butoxy derivative .

5-Cyano-4-(4-Methoxyphenyl)-2-Methyl-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)-6-Thioxo-1,6-Dihydropyridine-3-Carboxamide (Compound 5)

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

Pharmacokinetic Implications

- Lipophilicity : The butoxy group increases logP, enhancing blood-brain barrier penetration but risking higher plasma protein binding.

- Synthetic Accessibility : Butoxy derivatives require optimized coupling conditions to avoid steric hindrance during benzamide formation .

Biological Activity

4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its empirical formula and has a molecular weight of approximately 368.42 g/mol. Its structure features a benzamide core with various substituents that contribute to its biological properties.

| Property | Value |

|---|---|

| Empirical Formula | C16H20N4O4S |

| Molecular Weight | 368.42 g/mol |

| CAS Number | 135529-16-7 |

Synthesis

The synthesis of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multi-step procedures, including the formation of the isoxazole ring and subsequent sulfonamide coupling reactions. These methods are crucial for achieving the desired biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives possess effective antifungal properties against various strains, including Botrytis cinerea, with EC50 values indicating potent inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines. For example, derivatives with similar structural motifs have been tested in vitro against human cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzamide structure significantly influence biological activity. For example:

- Substituents : The presence of the butoxy group enhances solubility and potentially increases bioavailability.

- Isosazole Ring : The 5-methylisoxazole moiety is essential for maintaining antimicrobial efficacy, as evidenced by comparative studies with analogs lacking this feature .

Case Studies

- Zebrafish Embryo Toxicity Assay : A study assessing the toxicity of related compounds on zebrafish embryos highlighted that certain structural characteristics correlate with reduced toxicity while maintaining antimicrobial effectiveness .

- Cancer Cell Line Studies : In vitro assays demonstrated that compounds similar to 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide inhibited proliferation in several cancer cell lines, including breast and colon cancer cells, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.